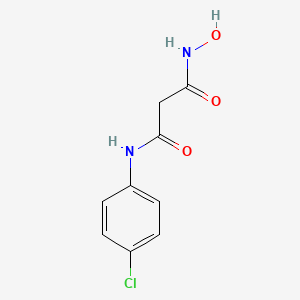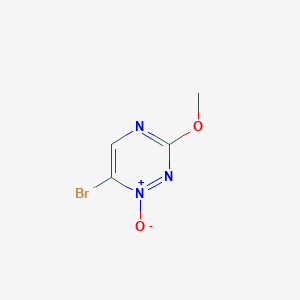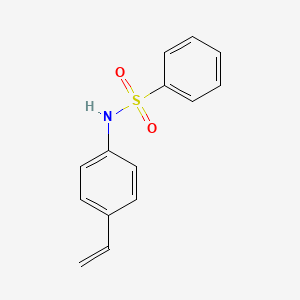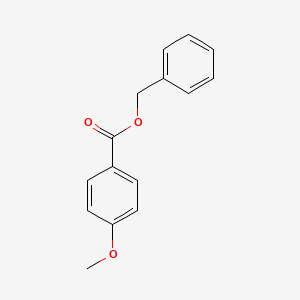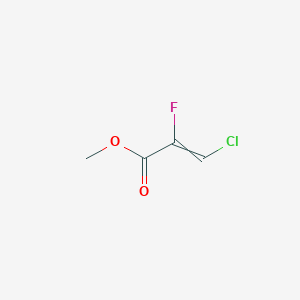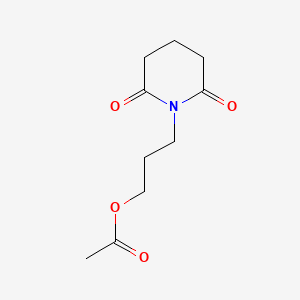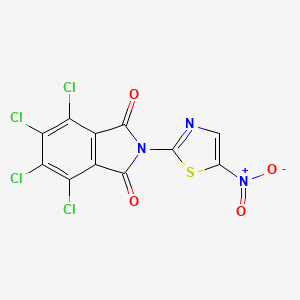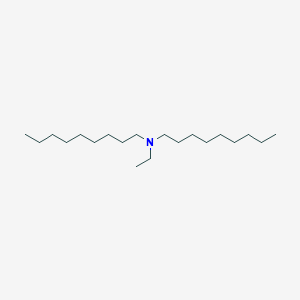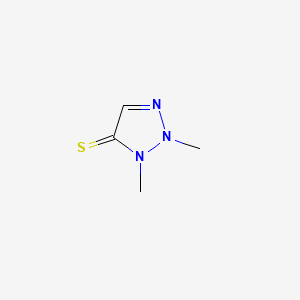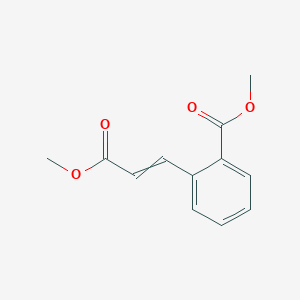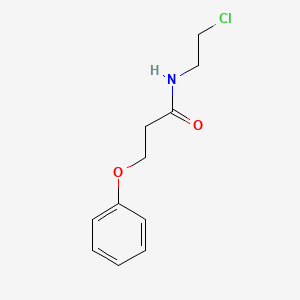
N-(2-Chloroethyl)-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-3-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group and a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3-phenoxypropanamide typically involves the reaction of 3-phenoxypropanoic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:
Step 1: Activation of 3-phenoxypropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Step 2: Addition of 2-chloroethylamine to the activated acid to form this compound.
Step 3: Purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The phenoxy group can undergo oxidation reactions to form phenolic derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-(2-Chloroethyl)-3-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-3-phenoxypropanamide involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the disruption of cellular functions and induce cytotoxic effects, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
N-(2-Chloroethyl)-3-phenoxypropanamide can be compared with other similar compounds such as:
N-(2-Chloroethyl)-N-nitrosoureas: Known for their anticancer properties and ability to cross-link DNA.
N-(2-Chloroethyl)carbamates: Used in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
63186-86-7 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C11H14ClNO2/c12-7-8-13-11(14)6-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
InChI Key |
CXXUGPYBCNFILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


